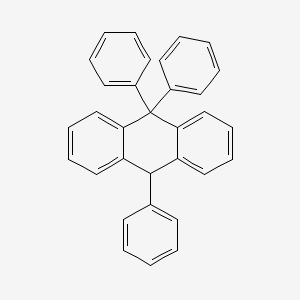
9,10,10-triphenyl-9H-anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10,10-triphenyl-9H-anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Anthracene and its derivatives have been extensively studied due to their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,10-triphenyl-9H-anthracene typically involves the substitution of anthracene at the 9 and 10 positions with phenyl groups. One common method is the Suzuki cross-coupling reaction, which involves the reaction of a halogenated anthracene derivative with a phenylboronic acid in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The crude product is typically purified using column chromatography or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10,10-triphenyl-9H-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
9,10,10-triphenyl-9H-anthracene has a wide range of applications in scientific research:
Chemistry: Used as a chromophore in photophysical studies and as a building block for more complex organic molecules.
Biology: Employed in fluorescence microscopy and as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of OLEDs, organic photovoltaics, and other organic electronic devices.
Mécanisme D'action
The mechanism of action of 9,10,10-triphenyl-9H-anthracene is primarily based on its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons, which can be harnessed for imaging and electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-diphenylanthracene: Another anthracene derivative with similar photophysical properties but different substitution patterns.
9,10-bis(phenylethynyl)anthracene: Known for its high fluorescence quantum yield and used in similar applications.
Uniqueness
9,10,10-triphenyl-9H-anthracene is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly suitable for applications requiring high fluorescence efficiency and stability.
Propriétés
Numéro CAS |
809-40-5 |
|---|---|
Formule moléculaire |
C32H24 |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
9,10,10-triphenyl-9H-anthracene |
InChI |
InChI=1S/C32H24/c1-4-14-24(15-5-1)31-27-20-10-12-22-29(27)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)30-23-13-11-21-28(30)31/h1-23,31H |
Clé InChI |
JZNPLAAXCSMWAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


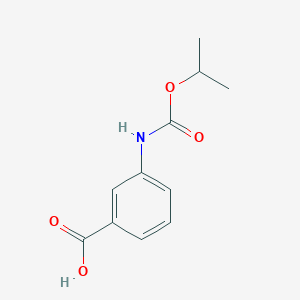

![2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione](/img/structure/B14017183.png)
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)

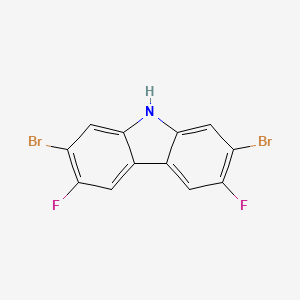
![5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)

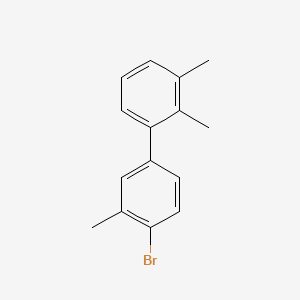
![tert-butyl (3S,4S)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14017227.png)

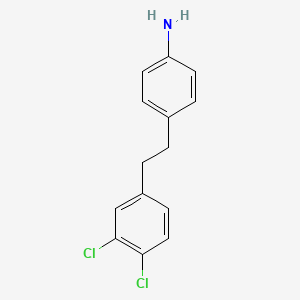
![5-Bromo-6-methoxybenzo[d]isoxazol-3-ylamine](/img/structure/B14017240.png)
![2-Chloro-5,6-dihydrospiro[cyclopenta[B]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B14017252.png)
